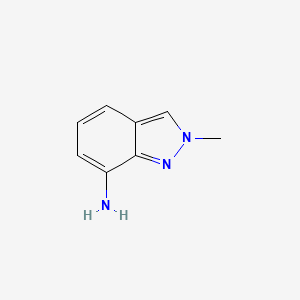

7-Amino-2-methylindazole

Description

Overview of Indazole Heterocyclic Scaffold in Medicinal Chemistry

The indazole, or isoindazole, is a bicyclic heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govnih.govwikipedia.org This structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.govnih.govmdpi.com The unique arrangement of nitrogen atoms within this scaffold allows for diverse chemical modifications, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govbenthamdirect.com This versatility allows it to serve as a foundational structure for synthesizing various other heterocycles. irma-international.org

The indazole structure was first described by the German chemist Emil Fischer in 1883. nih.gov He characterized it as a pyrazole ring fused with a benzene ring. nih.gov While indazole derivatives are rarely found in nature, with a few exceptions like the alkaloids nigellicine (B1251354) and nigellidine (B12853491) from Nigella species, the synthetic variants have become cornerstones of modern pharmacology. nih.govwikipedia.org

The indazole nucleus is a key structural motif in numerous compounds that exhibit a broad spectrum of pharmacological activities. nih.gov These activities include anti-inflammatory, anti-cancer, anti-HIV, antimicrobial, and antiarrhythmic properties. mdpi.comresearchgate.netnih.gov The significance of the indazole scaffold is underscored by its incorporation into several commercially available and clinically investigated drugs. researchgate.netbenthamdirect.comirma-international.org At least 43 indazole-based therapeutic agents have been identified in clinical trials or are currently in clinical use. nih.govbenthamdirect.com The development of these agents highlights the scaffold's importance in creating drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. rsc.org

| Drug Name | Therapeutic Area |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID), local anesthetic |

| Niraparib | Anticancer (PARP inhibitor) for ovarian, fallopian tube, and breast cancer |

| Pazopanib | Anticancer (Tyrosine kinase inhibitor) |

| Bendazac | Anti-inflammatory |

This table presents examples of marketed drugs that feature the indazole scaffold, demonstrating its successful application in drug development. nih.govmdpi.com

Historical Context and Discovery

Importance of Nitrogen-Containing Heterocycles in Drug Design and Discovery

Nitrogen-containing heterocycles are a major class of organic compounds that are fundamental to the metabolism of all living organisms. researchgate.netnih.govbenthamdirect.com They form the core structure of countless natural products, including vitamins, hormones, and alkaloids. mdpi.comrsc.org In drug design, these scaffolds are of paramount importance, with an analysis of the U.S. FDA-approved drugs revealing that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. mdpi.comrsc.orgmsesupplies.com

The prevalence of nitrogen heterocycles in pharmaceuticals can be attributed to several factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like proteins and nucleic acids. mdpi.comrsc.org This ability to form stable complexes is crucial for a drug's mechanism of action. mdpi.com Furthermore, the diverse structures and electronic properties of these heterocycles allow for the fine-tuning of a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. openmedicinalchemistryjournal.comijsrtjournal.com

Focus on Aminoindazole Derivatives: Research Landscape and Future Directions

Among the various substituted indazoles, aminoindazole derivatives have emerged as a particularly promising class of compounds in contemporary research. The introduction of an amino group (—NH₂) onto the indazole scaffold provides a key point for further chemical modification and can significantly influence the molecule's biological activity.

Research into aminoindazoles has revealed their potential as potent inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology. acs.org For instance, derivatives of 3-aminoindazole have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a key driver in certain cancers. mdpi.com Similarly, various 6-substituted aminoindazoles have been designed and synthesized as potential anticancer agents, with some showing potent anti-proliferative activity in human cancer cell lines. nih.govrsc.org

The research landscape is active, with studies exploring different positional isomers (e.g., 3-amino, 4-amino, 6-amino, and 7-aminoindazoles) and their N-substituted derivatives to optimize potency and selectivity for various biological targets. mdpi.comacs.orgnih.gov Future work in this area will likely focus on structure-based drug design to create highly selective inhibitors for specific disease targets, including mutant enzymes that confer drug resistance. acs.org Compounds like 7-Amino-2-methylindazole represent the specific type of building blocks used in these research and development efforts.

| Derivative Class | Research Focus / Activity | Key Finding |

| 3-Aminoindazoles | Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy. mdpi.com | Entrectinib, a 3-aminoindazole derivative, showed high potency against ALK (IC₅₀ value of 12 nM). mdpi.com |

| 1H-Indazol-3-amine Derivatives | Fibroblast growth factor receptor 1 (FGFR1) inhibitors. mdpi.com | Compound 99 was identified as a potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM. mdpi.com |

| 6-Substituted Aminoindazoles | Anticancer agents and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.govrsc.org | A synthesized N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anti-proliferative activity (IC₅₀ of 0.4 µM) in HCT116 cancer cells. nih.govrsc.org |

| Covalent Aminoindazole Derivatives | Irreversible inhibitors of wild-type and mutant FGFR4 for hepatocellular carcinoma (HCC). acs.org | A representative compound (7v ) showed excellent potency against wild-type and mutant FGFR4 with nanomolar activity. acs.org |

This table summarizes recent research findings on various aminoindazole derivatives, highlighting their significance in the development of targeted therapies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZJAZZOKTUEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363205 | |

| Record name | 7-Amino-2-methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90223-02-2 | |

| Record name | 7-Amino-2-methylindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Amino 2 Methylindazole and Its Analogues

Targeted Synthesis of Substituted Indazoles

The synthesis of substituted indazoles often begins with a pre-formed indazole ring, which is then functionalized. A significant challenge in this approach is controlling the regioselectivity of reactions, particularly at the two nitrogen atoms of the pyrazole (B372694) ring. google.combeilstein-journals.org Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products, necessitating the development of selective synthetic strategies. beilstein-journals.orgconnectjournals.com

The indazole ring exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. connectjournals.combeilstein-journals.org The substitution of the pyrazole nitrogen with an alkyl group eliminates this tautomerism. bohrium.com Achieving regioselective N-alkylation is crucial for obtaining the desired isomer as either the N1- or N2-substituted product often exhibits distinct biological or material properties. beilstein-journals.org

The outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. beilstein-journals.orgdergipark.org.tr For instance, the alkylation of indazoles with alkyl halides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) can result in nearly equal amounts of N1 and N2 regioisomers. bohrium.comdergipark.org.tr In contrast, highly selective procedures have been developed to favor one isomer over the other. nih.gov

Control over N1- versus N2-alkylation hinges on manipulating the kinetic and thermodynamic aspects of the reaction. Generally, N2-substituted indazoles are considered the kinetically favored products, while N1-substituted indazoles are the more thermodynamically stable isomers. connectjournals.com

Recent studies using density functional theory (DFT) have provided detailed mechanistic insights. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, specific conditions have been established to achieve high regioselectivity. nih.gov

N1-Alkylation (Thermodynamic Control): The use of a cesium-based reagent is critical. DFT calculations suggest a chelation mechanism where the cesium ion interacts with the N2-nitrogen and an oxygen atom on a C3 substituent, directing the alkylating agent to the N1 position. nih.gov This pathway leads to the more stable N1-product. nih.gov

N2-Alkylation (Kinetic Control): Under Mitsunobu reaction conditions (e.g., with diethyl azodicarboxylate, DEAD), non-covalent interactions drive the formation of the N2-product. nih.gov Similarly, using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic conditions (e.g., trifluoromethanesulfonic acid) selectively yields N2-alkylated indazoles. researchgate.net Quantum mechanical analyses suggest that while the 1H-indazole tautomer is more stable, the energy barrier for N2-alkylation of this tautomer is significantly lower than the barrier for the corresponding N1-alkylation pathway, which would require conversion to the higher-energy 2H-tautomer. wuxibiology.com

The choice of reagents and conditions directly influences the regioisomeric ratio, as illustrated in the table below.

| Indazole Substrate | Alkylating Agent | Base/Conditions | Solvent | N1:N2 Ratio | Yield | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | K2CO3 | DMF | 44:40 | 84% (total) | beilstein-journals.org |

| 1H-Indazole | Various Haloesters | K2CO3 | DMF | Varies | Varies | mdpi.com |

| Substituted Indazoles | Alkyl Halides | K2CO3 | DMF | ~1:1 | - | dergipark.org.tr |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | Cs-based reagent | - | >99:1 | >90% | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | DEAD, PPh3 | - | 1:>99 | >90% | nih.gov |

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)2 | - | N2 selective | - | researchgate.net |

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles.

Given that 7-Amino-2-methylindazole is an N2-substituted indazole, methods favoring this substitution pattern are of particular importance. A common strategy for synthesizing such compounds involves the N-methylation of a suitable precursor, such as 7-nitro-1H-indazole, followed by reduction of the nitro group. The methylation step produces a mixture of N1- and N2-methylated isomers, which must be separated. nih.gov

Several methodologies have been developed to directly synthesize 2-substituted indazoles with high selectivity:

Mitsunobu Reaction: As mentioned, reacting an indazole with an alcohol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) can provide excellent selectivity for the N2-isomer. beilstein-journals.orgnih.gov

Use of Trialkyl Orthoformates: The reaction of indazoles with trialkyl orthoformates has been reported to achieve regioselective synthesis of 2-alkyl-2H-indazoles. connectjournals.com

Acid-Catalyzed Alkylation: The use of alkyl 2,2,2-trichloroacetimidates, promoted by a strong acid, selectively alkylates the N2-nitrogen of various 1H-indazoles and 1H-azaindazoles. researchgate.net

Palladium-Catalyzed Reactions: A palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a route to 2-aryl-2H-indazoles. organic-chemistry.org A similar palladium-catalyzed reaction between 2-halobenzyl halides and arylhydrazines also regioselectively yields 2-substituted-2H-indazoles in a single step. acs.org

Strategies for Regioselective N-Alkylation in Indazole Synthesis

Novel Approaches in Indazole Scaffold Construction

Beyond the functionalization of a pre-existing indazole ring, numerous methods have been developed for the de novo construction of the indazole scaffold. benthamdirect.com These approaches often provide access to substitution patterns that are difficult to achieve through traditional methods.

Transition metal catalysis has become a powerful tool for constructing heterocyclic rings, including the indazole core. benthamdirect.com These methods often proceed under mild conditions with high efficiency.

One notable example is a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles. nih.gov This procedure involves the intramolecular coupling of a hydrazine (B178648) derivative at an iodo-substituted carbon atom, facilitated by a copper(I) iodide catalyst, 1,10-phenanthroline, and cesium carbonate. nih.gov

Palladium catalysts are particularly versatile in the synthesis of indazoles and their derivatives. benthamdirect.com These reactions enable the formation of key carbon-carbon and carbon-nitrogen bonds required to build the bicyclic system.

Key palladium-catalyzed strategies include:

Intramolecular Amination: A method for synthesizing 2-aryl-2H-indazoles involves the palladium-catalyzed cyclization of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org The reaction, using Pd(OAc)2 with a dppf ligand, proceeds through N(1)-C(7a) bond formation followed by spontaneous dehydrogenation. organic-chemistry.org

Tandem Deacylative Cross-Coupling and Denitrogenative Cyclization: 2H-indazoles can be synthesized from 2-iodoazoarenes and acyldiazoacetates in a one-pot reaction promoted by a single palladium catalyst. wiley.com

Direct C-H Arylation: Palladium catalysts can be used for the direct arylation at the C3 position of the indazole ring. mdpi.com An efficient method uses Pd(OAc)2 with a PPh3 ligand in water to couple 1H-indazoles with various aryl halides, yielding C3-arylated products. mdpi.com This strategy was applied to synthesize a range of 3-aryl-1-methyl-1H-indazoles.

| Aryl Halide | Product | Yield | Reference |

| 4-Iodotoluene | 1-Methyl-3-(p-tolyl)-1H-indazole | 80% | mdpi.com |

| Iodobenzene | 1-Methyl-3-phenyl-1H-indazole | 75% | mdpi.com |

| 1-Iodo-4-(trifluoromethyl)benzene | 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 71% | mdpi.com |

| 1-Iodo-4-nitrobenzene | 1-Methyl-3-(4-nitrophenyl)-1H-indazole | 68% | mdpi.com |

| 1-Iodo-3-methoxybenzene | 3-(3-Methoxyphenyl)-1-methyl-1H-indazole | 41% | mdpi.com |

Table 2: Yields for Palladium-Catalyzed C3-Arylation of 1-Methyl-1H-indazole.

Metal-Catalyzed Synthetic Routes

Copper(I)-Mediated One-Pot Synthesis

Copper(I)-mediated reactions offer a powerful tool for constructing complex molecules in a single step. These one-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For instance, a facile method for the one-pot synthesis of quinazolinone derivatives, which can be analogous to indazole synthesis, involves a copper-mediated condensation reaction. rsc.org This approach generates the amine in situ using ammonia (B1221849) as the source and facilitates the formation of multiple new C–N bonds in good to excellent yields. rsc.org This strategy highlights the potential for similar copper(I)-mediated one-pot approaches to assemble the this compound core from readily available starting materials. The development of such a method would involve the strategic use of copper catalysts to promote the necessary bond formations in a single reaction vessel. rsc.orgacs.orgresearchgate.net

Copper-Catalyzed Aromatic Metamorphosis of 3-Aminoindazoles

A novel and significant advancement is the copper-catalyzed aromatic metamorphosis of 3-aminoindazoles. researchgate.netx-mol.com This reaction proceeds through the oxidative cleavage of two C-N bonds within the 3-aminoindazole starting material, leading to a rearranged 7-aminoindazole product. researchgate.net This transformation provides a unique pathway to access the 7-aminoindazole core, which can be subsequently methylated at the N2 position to yield this compound. The reaction showcases the versatility of copper catalysis in mediating complex bond-breaking and bond-forming events within a single transformation. researchgate.netx-mol.comchem8.org

Multicomponent Reactions for Diversification

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single synthetic operation. nih.gove-bookshelf.de These reactions are highly atom-economical and can be used to create large libraries of structurally diverse compounds for screening purposes. nih.govmdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for diversifying amine-containing compounds. nih.govresearchgate.net By employing this compound as the amine component in an MCR, a wide array of derivatives with diverse substituents can be readily synthesized. This approach allows for the rapid exploration of the chemical space around the this compound scaffold, which is crucial for identifying new compounds with desired properties. nih.gove-bookshelf.de

Functionalization Strategies for Aminoindazole Derivatives

Further modification of the this compound core is essential for fine-tuning its chemical and physical properties. This can be achieved by derivatizing the amino group or by introducing additional substituents onto the indazole ring.

Derivatization of the Amino Group

The amino group at the C7 position of this compound is a key functional handle for further derivatization. Standard techniques for amine modification can be readily applied. For instance, the amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. shimadzu.co.krsigmaaldrich.com Derivatization often begins with the protection of the amino group, for example, with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at other positions. acs.org Following subsequent modifications, the protecting group can be removed to liberate the free amine for further functionalization. acs.org The choice of derivatizing reagent can significantly impact the properties of the final molecule. shimadzu.co.krsigmaaldrich.comresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound and its analogues relies on a series of fundamental organic reactions. Understanding the mechanisms of these transformations is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. Key mechanistic pathways involved include nucleophilic additions, intramolecular cyclizations to form the core indazole ring, and occasional rearrangement reactions that offer alternative synthetic strategies.

Nucleophilic Addition Mechanisms

Nucleophilic addition reactions are fundamental to the construction of the indazole scaffold, often initiating the sequence that leads to the final heterocyclic product. numberanalytics.com These reactions involve the attack of a nucleophile on an electron-deficient center, typically a carbonyl group or a polarized double or triple bond. numberanalytics.comlibretexts.orgsavemyexams.com The general mechanism proceeds via the formation of a new sigma bond and, in the case of additions to unsaturated bonds, the breaking of a pi-bond to form a tetrahedral intermediate. numberanalytics.com

In the context of synthesizing indazole precursors, a common strategy involves the nucleophilic addition of a hydrazine derivative to a carbonyl compound, such as an appropriately substituted o-halobenzaldehyde. The nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This process can be catalyzed by either acid or base.

Acid-Catalyzed Addition: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the neutral nucleophile (hydrazine). libretexts.org

Base-Promoted Addition: A base can deprotonate the hydrazine, forming a more potent nucleophile that readily attacks the carbonyl carbon. libretexts.org

Another relevant pathway involves the Michael or 1,4-conjugate addition of nucleophiles like thiols or amines to activated alkynes. acs.org This type of reaction is instrumental in forming C-N or C-S bonds that can be precursors to more complex heterocyclic systems. For example, the reaction of 2-aminothiophenol (B119425) with an activated alkyne demonstrates the preferential addition of the thiol nucleophile over the amine, a selectivity that can be exploited in multi-step syntheses. acs.orgbham.ac.uk

A specific example in the synthesis of related ligands involves the nucleophilic addition to aldehydes to produce a 1-(hydroxymethyl)-1H-indazole, which then undergoes a subsequent nucleophilic substitution. mdpi.com This highlights how nucleophilic addition can be a key initial step in building more complex indazole-containing structures.

Table 1: Key Features of Nucleophilic Addition Mechanisms in Indazole Synthesis

| Feature | Description | Relevance to Indazole Synthesis |

|---|---|---|

| Electrophile | Typically an aldehyde, ketone, or activated alkyne. numberanalytics.comacs.org | Forms the carbon framework of the ultimate indazole ring. |

| Nucleophile | Commonly a hydrazine derivative, amine, or thiol. libretexts.orgacs.org | Introduces the nitrogen atoms required for the pyrazole moiety. |

| Intermediate | A tetrahedral intermediate is formed upon attack on a carbonyl group. numberanalytics.comsavemyexams.com | This intermediate is a precursor to the hydrazone, which undergoes cyclization. |

| Catalysis | Can be acid-catalyzed (activates the electrophile) or base-promoted (enhances the nucleophile). libretexts.org | Allows for control over reaction rates and conditions. |

Intramolecular Cyclization Pathways

The definitive step in the formation of the indazole bicyclic system is an intramolecular cyclization. This reaction creates the pyrazole ring fused to the benzene (B151609) ring. The specific pathway depends on the precursors and reaction conditions, but it generally involves the formation of a new nitrogen-nitrogen or carbon-nitrogen bond.

One of the most common routes is the cyclization of an o-substituted arylhydrazone. Following the initial nucleophilic addition of hydrazine to an o-halobenzaldehyde, the resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution (SNAr). The distal nitrogen of the hydrazone attacks the carbon atom bearing the halogen, displacing it and forming the indazole ring. This type of cyclization is often promoted by a base, which deprotonates the N-H group, increasing its nucleophilicity.

Alternatively, intramolecular C-H amination presents a powerful strategy. In this approach, a C-N bond is formed by attacking a C-H bond on the aromatic ring. For instance, arylhydrazones can undergo FeBr3/O2 mediated C-H activation/C-N bond formation to yield 1H-indazoles. researchgate.net Similarly, cascade N-N bond forming reactions can be initiated by heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophile, leading to the formation of the indazole ring system. researchgate.net

The cyclization can also proceed through a reductive pathway. For example, the reduction of a nitro group to an amino group in a suitable precursor can be followed by diazotization and intramolecular cyclization to furnish the indazole ring. Reductive cyclization of the diazonium salt prepared from o-aminobenzoic acid with sodium sulfite (B76179) is a classic example that affords 1H-indazole. chemicalbook.com

Table 2: Comparison of Intramolecular Cyclization Pathways

| Pathway | Precursor Example | Key Transformation | Typical Conditions |

|---|---|---|---|

| SNAr Cyclization | o-Halobenzaldehyde hydrazone | Intramolecular displacement of a halide by a nitrogen nucleophile. | Base (e.g., K2CO3, NaH) |

| C-H Amination | Arylhydrazone | Metal-catalyzed intramolecular reaction between a N-H and C-H bond. | FeBr3/O2 researchgate.net |

| Reductive Cyclization | o-Nitrobenzyl derivative or o-aminobenzoic acid | Reduction of a nitro group followed by cyclization, or cyclization of a diazonium salt. | Reducing agent (e.g., Na2SO3) chemicalbook.com |

| Aryne-based Cyclization | Acyl hydrazide and an aryne precursor | Initial rearrangement followed by cyclization of a 2-hydrazobenzophenone intermediate. | Acidic or basic conditions rsc.org |

Rearrangement Reactions

While less common than direct cyclization methods, rearrangement reactions offer unique and sometimes unexpected pathways to the indazole core and its analogues. These reactions can transform a readily available starting material into the desired heterocyclic system through a cascade of bond-breaking and bond-forming events.

A notable example is the synthesis of indazoles from the reaction of 7-nitroisatins with hydrazine hydrate. This process involves an unexpected rearrangement where the pyrazole ring is formed via a direct, metal-free C-H amination, leading to polyfunctionalized indazoles. researchgate.netresearchgate.net

Another powerful strategy involves aryne chemistry. Readily synthesized acyl hydrazides can react with arynes to undergo a novel molecular rearrangement, yielding 2-hydrazobenzophenone intermediates. These intermediates are versatile, as they can be converted into either 1H- or 2H-indazoles depending on the subsequent reaction conditions, providing access to different isomers from a single branch point. rsc.org

Rearrangements have also been observed in reactions starting from indazole derivatives themselves. For example, indazol-3-ylidenes, which are N-heterocyclic carbenes, can undergo rearrangement. When an aryl ring is present at the N1 position, the indazol-3-ylidene can rearrange through a ring-cleavage and pericyclic ring-closure sequence to produce substituted acridines. beilstein-journals.org While this leads away from the indazole structure, it demonstrates the potential for skeletal reorganization within this class of compounds.

Table 3: Overview of Rearrangement Reactions in Indazole Synthesis

| Rearrangement Type | Starting Material | Key Intermediate/Process | Product |

|---|---|---|---|

| Isatin Rearrangement | 7-Nitroisatin | Reaction with hydrazine hydrate, involves C-H amination. researchgate.netresearchgate.net | Polyfunctionalized Indazole |

| Aryne-based Rearrangement | Acyl hydrazide | Formation of a 2-hydrazobenzophenone intermediate via aryne insertion. rsc.org | 1H- or 2H-Indazole |

| Indazol-3-ylidene Rearrangement | N1-Aryl indazolium salt | Ring-cleavage/pericyclic ring-closure of the carbene. beilstein-journals.org | Substituted Acridine |

Computational Chemistry and Theoretical Studies of 7 Amino 2 Methylindazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Amino-2-methylindazole at the molecular level. These methods, rooted in quantum mechanics, allow for the precise calculation of electronic structure and properties. ictp.it

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like this compound. mdpi.comnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. ekb.egntnu.no DFT calculations can elucidate molecular structure, reactivity, and spectroscopic properties. mdpi.com

Geometry optimization is a crucial first step in computational analysis. nih.gov Using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, the most stable three-dimensional arrangement of atoms in this compound can be determined. nih.gov This process finds the minimum energy conformation of the molecule, which is essential for accurate predictions of its other properties. ntnu.no The optimized geometry provides the foundation for all subsequent computational studies, including the analysis of molecular orbitals and electrostatic potential. nsf.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, the analysis of its HOMO and LUMO provides insights into its charge transfer characteristics and potential for chemical reactions. chalcogen.ro The distribution of the HOMO is typically concentrated on the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient areas. d-nb.info

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.netpreprints.org The MEP map is color-coded to represent different electrostatic potential values. wolfram.com

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. In this compound, these regions would likely be found around the nitrogen atoms of the amino group and the indazole ring.

Blue regions represent positive electrostatic potential and correspond to electron-deficient areas, which are prone to nucleophilic attack. These are often located around the hydrogen atoms of the amino group and the methyl group.

Green regions signify neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape, offering insights into its intermolecular interactions and reactivity patterns. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. wikipedia.orgrsc.org It is a powerful method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. researchgate.net By applying TD-DFT, one can predict the absorption spectra of this compound, providing information about its photophysical properties. materialsciencejournal.org These calculations can identify the nature of electronic transitions, such as n→π* or π→π*, and the orbitals involved in these excitations. researchgate.net

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to study the interaction of this compound with biological macromolecules, such as proteins or enzymes. nih.govresearchgate.netbohrium.com

Molecular docking predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor) to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. bohrium.com For this compound, docking studies could reveal how it fits into the active site of a target protein and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

Ligand-Protein Interactions and Binding Affinity Predictions

Computational docking and molecular dynamics (MD) simulations are pivotal in elucidating the interactions between this compound and its potential protein targets. These methods predict the preferred binding poses and the stability of the ligand-protein complex. Key interactions often involve hydrogen bonding, with the amino group of the indazole ring acting as a hydrogen bond donor. cymitquimica.com The indazole ring itself, being a bioisostere for purine (B94841) bases, can engage in interactions within the ATP-binding pockets of kinases.

Binding affinity, a critical parameter in drug design, can be predicted using various computational techniques. Methods like free energy perturbation (FEP) and computational models that correlate interaction energies with experimental binding free energies are employed to estimate the strength of the ligand-protein interaction. researchgate.net These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. The accuracy of these predictions can be enhanced by combining interaction energy calculations with terms that account for hydrophobic and entropic effects. researchgate.net

Identification of Potential Biological Targets and Mechanisms

Computational approaches are instrumental in identifying the potential biological targets of this compound. By screening the compound against libraries of protein structures, potential binding partners can be identified, suggesting possible therapeutic applications. For instance, given the prevalence of the indazole scaffold in kinase inhibitors, a primary area of investigation is its potential to target various protein kinases.

Once a potential target is identified, computational studies can help to elucidate the mechanism of action. For example, simulations can reveal how the binding of this compound to a kinase might disrupt the signaling pathways essential for cancer cell proliferation. These studies can also shed light on how the compound might modulate the activity of enzymes or receptors, leading to various biological effects.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods play a significant role in understanding the structure-activity relationships (SAR) of this compound derivatives. By systematically modifying the structure of the parent compound in silico and predicting the effect on binding affinity and activity, researchers can identify key structural features required for biological activity.

Computational Insights into Substituent Effects on Biological Activity

Computational SAR studies can provide detailed insights into how different substituents on the indazole ring affect biological activity. For example, modifying the methyl group at the N2 position or introducing various substituents at other positions can be explored computationally to predict the impact on target binding. The electron-donating or withdrawing nature of substituents, as well as their steric bulk, can significantly influence the interaction with the target protein.

Quantum mechanical calculations can be used to determine how substituents alter the electronic properties of the indazole ring, such as the charge distribution and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These properties can be correlated with the observed biological activity, providing a rational basis for the design of more potent and selective analogs.

Theoretical Models of Reactivity and Selectivity

Theoretical models, particularly those based on density functional theory (DFT), are employed to understand the intrinsic reactivity and selectivity of this compound. These models can predict the most likely sites for chemical reactions and explain the regioselectivity observed in synthetic procedures. beilstein-journals.org

Pharmacological and Biological Applications of 7 Amino 2 Methylindazole Derivatives

Therapeutic Potential of Indazole Scaffold

The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and commercially available drugs. nih.govresearchgate.net Indazole-containing derivatives are endowed with a broad spectrum of biological properties, which has led to their development as anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.gov At least 43 therapeutic agents based on the indazole structure have been used in clinical applications or are in clinical trials, underscoring their significance in drug discovery. nih.gov The structural features of indazoles, including their planarity and the ability to be functionalized at various positions, allow for the creation of a vast library of derivatives with diverse pharmaceutical applications. researchgate.net Commercially available drugs such as Bendazac (anti-inflammatory), Niraparib (anticancer), and Pazopanib (anticancer) feature the 1H-indazole scaffold. mdpi.com

Derivatives of the indazole scaffold have demonstrated significant anti-inflammatory properties. tandfonline.comnih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzadac is an indazole-containing molecule noted for its effectiveness in various inflammatory conditions. tandfonline.com The anti-inflammatory effects of indazole derivatives are attributed to several mechanisms. nih.gov Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway, which is involved in the inflammatory response. nih.govnih.gov

In addition to COX-2 inhibition, indazole derivatives have been found to suppress the production of pro-inflammatory cytokines, such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov Their anti-inflammatory action may also be linked to their ability to scavenge free radicals. nih.govnih.gov For instance, a study investigating the anti-inflammatory activity of various indazoles found that 5-aminoindazole (B92378) was particularly effective at inhibiting COX-2. nih.gov The probable mechanism for the anti-inflammatory action of some indazole derivatives is their interference with the cyclooxygenase pathway, as evidenced by peak activity in the third hour after an inflammatory challenge with carrageenan, a phase associated with prostaglandin release. biotech-asia.org

The indazole scaffold is a prominent feature in many anticancer agents, with numerous derivatives developed to target various malignancies. nih.govrsc.orgnih.gov These compounds have been applied in the targeted treatment of cancers such as lung, breast, colon, and prostate cancer. rsc.org The anticancer activity of indazole derivatives stems from their ability to interact with a wide range of molecular targets involved in cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. rsc.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com Indazole-based derivatives, such as pazopanib, are effective VEGFR-2 inhibitors. mdpi.com Novel indazole-pyrimidine based derivatives have also been synthesized and shown to have VEGFR-2 inhibitory activity. mdpi.com

Aurora Kinases: These are a family of serine/threonine kinases that play a vital role in cell cycle progression. researchgate.net Efforts have been made to develop indazole derivatives as inhibitors of Aurora kinases. nih.govresearchgate.net One study reported a derivative, compound 12, that displayed nanomolar inhibitory concentrations (IC₅₀) against cancer cell lines by targeting Aurora A kinase. researchgate.net

MAPK1: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and survival. nih.gov A novel indazole derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was found to selectively activate extracellular signal-regulated kinases (ERK) within the MAPK pathway in FaDu cells, suggesting its potential to modulate this critical cancer pathway. nih.gov

ALK: Anaplastic Lymphoma Kinase (ALK) is another important target in cancer therapy. mdpi.com The 3-aminoindazole derivative, Entrectinib, has been identified as a potent inhibitor of ALK with an IC₅₀ value of 12 nM. mdpi.com

FGFRs: Fibroblast Growth Factor Receptors (FGFRs) are implicated in cell proliferation and differentiation. mdpi.comnih.gov Researchers have designed 1H-indazol-3-amine derivatives as potent FGFR inhibitors. mdpi.com Compound 99, for example, emerged as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular activity IC₅₀ of 40.5 nM. mdpi.com Another study identified compound 106 as an active inhibitor against FGFR1-3. mdpi.com

Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. nih.gov The development of indazole derivatives as inhibitors of Pim kinases is an active area of research. nih.gov

PDK1: Phosphoinositide-dependent kinase-1 (PDK1) is a central kinase in the PI3K/AKT signaling pathway. mdpi.com A novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives has been developed, with compounds 129 and 130 showing potent PDK1 inhibitory activity with IC₅₀ values of 80 nM and 90 nM, respectively. mdpi.com

| Compound | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Entrectinib (127) | ALK | 12 nM | mdpi.com |

| Compound 99 | FGFR1 | 2.9 nM (enzymatic) | mdpi.com |

| Compound 106 | FGFR1 | 2.0 µM | mdpi.com |

| Compound 106 | FGFR2 | 0.8 µM | mdpi.com |

| Compound 106 | FGFR3 | 4.5 µM | mdpi.com |

| Compound 129 | PDK1 | 80 nM | mdpi.com |

| Compound 130 | PDK1 | 90 nM | mdpi.com |

| Pazopanib (134) | VEGFR-2 | 30 nM | mdpi.com |

Indazole derivatives have been shown to exert their antitumor effects by inducing programmed cell death (apoptosis) and interfering with the cell cycle of cancer cells. researchgate.netnih.gov

One study on 1H-indazole-3-amine derivatives found that compound 6o could induce apoptosis in K562 chronic myeloid leukemia cells. researchgate.net This was associated with the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. researchgate.net Western blot analysis confirmed that treatment with the compound led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. researchgate.net

Furthermore, indazole derivatives can cause cell cycle arrest. rsc.orgnih.gov Compound 36, an N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to cause G2/M phase cell cycle arrest in human colorectal cancer cells (HCT116). rsc.org Similarly, newly synthesized indazol-pyrimidine derivatives were shown to activate caspases-3/7, key executioners of apoptosis. nih.gov Another derivative induced a 43-fold increase in early apoptosis and a 111-fold increase in late apoptosis, coupled with cell cycle arrest in the G1/S phase. mdpi.com

A promising strategy in cancer treatment is immunotherapy, which aims to reactivate the body's immune system to fight cancer. nih.gov Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system within the tumor microenvironment by metabolizing tryptophan. nih.govrsc.org Inhibition of IDO1 is therefore a major focus in cancer immunotherapy. nih.gov

The indazole scaffold, being a bioisostere of the indole (B1671886) ring in tryptophan, has been used to design potent IDO1 inhibitors. rsc.org Researchers have designed and synthesized novel 1,3-dimethyl-6-amino indazole derivatives specifically as IDO1 inhibitors. nih.gov In one study, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) not only showed potent anti-proliferative activity against HCT116 cells but also remarkably suppressed IDO1 protein expression. rsc.org Docking models suggest that the indazole's N2 group forms a hydrogen bond with the Ser167 residue in the IDO1 active site, while the 6-NH group of the aminoindazole template can form a hydrogen bond with the heme ion, contributing to its inhibitory activity. rsc.org Other research has also identified 3-substituted 1H-indazoles and 1H-indazole derivatives with disubstituent groups as having significant IDO1 inhibitory activities. mdpi.com

Indazole derivatives possess a broad range of antimicrobial activities, making them valuable scaffolds for developing new agents to combat drug-resistant pathogens. nih.govorientjchem.org

Antibacterial Activity: Indazole derivatives have been tested against various Gram-positive and Gram-negative bacteria. orientjchem.orgmdpi.com A novel class of indazole derivatives was identified as inhibitors of bacterial DNA gyrase B, a clinically validated target. nih.gov These compounds showed excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov In another study, a series of N-methyl-3-aryl indazoles were tested against four bacterial strains: Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.org Compounds 5i, 5f, and 5a showed superior activity against Xanthomonas campestris. orientjchem.org Other research found that certain 2H-indazole derivatives (compounds 2 and 3) were active against E. faecalis species, while compound 5 showed a good inhibitory profile against S. aureus and S. epidermidis with Minimum Inhibitory Concentration (MIC) values from 64 to 128 µg/mL. mdpi.com

Antifungal Activity: The antifungal potential of indazole derivatives has also been well-documented. A series of N-methyl-3-aryl indazoles demonstrated activity against the fungal strain Candida albicans. orientjchem.org In a separate study, two 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) showed in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com

Modulation of Cell Cycle and Apoptosis

Anti-HIV Activity

The emergence of drug resistance in Human Immunodeficiency Virus (HIV) necessitates the development of novel therapeutic agents. nih.gov While research into the direct anti-HIV activity of 7-amino-2-methylindazole itself is not extensively documented in the provided results, the broader class of indazole and imidazole (B134444) derivatives has shown promise as potential anti-HIV agents. srce.hrresearchgate.netresearchgate.net

Studies on related heterocyclic compounds, such as imidazole analogs, have led to the synthesis of derivatives with significant anti-HIV properties. srce.hrresearchgate.net For instance, certain 1-{2-[(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogs have been identified as potent HIV-1 reverse transcriptase (RT) inhibitors, active at submicromolar concentrations. srce.hr The structural similarities between indazole and imidazole suggest that indazole derivatives could also exhibit antiviral activities. The indazole nucleus is a key component in a variety of biologically active compounds, including those with anti-HIV effects. researchgate.net

Furthermore, research on dihydroseselin (B1632921) derivatives, which are coumarin-based compounds, has identified molecules with potent and selective anti-HIV-1 activity. nih.gov One optically pure compound, 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone, demonstrated remarkable inhibitory activity against HIV replication with a high in vitro therapeutic index, superior to that of AZT in the same assay. nih.gov This compound was also found to be active against HIV replication in various cell lines, including monocytic cell lines and peripheral blood mononuclear cells (PBMCs). nih.gov While not direct derivatives of this compound, these findings highlight the potential for diverse chemical scaffolds to yield potent anti-HIV agents.

The ProTide technology, which delivers phosphorylated forms of nucleoside analogs into cells, has been successfully applied to acyclovir (B1169), conferring anti-HIV inhibition. nih.gov This approach underscores the importance of drug delivery mechanisms in enhancing the antiviral efficacy of known compounds. The evaluation of L-alanine ProTides of acyclovir demonstrated anti-HIV activity at non-cytotoxic concentrations. nih.gov

While direct evidence for the anti-HIV activity of this compound derivatives is limited in the provided search results, the known antiviral properties of the broader indazole and imidazole families suggest that this class of compounds warrants further investigation in the search for new anti-HIV therapies. srce.hrresearchgate.netresearchgate.net

Antihypertensive and Antiarrhythmic Properties

Indole and indazole scaffolds are recognized for their role in a variety of pharmacologically active compounds, including those with cardiovascular effects. researchgate.net While specific studies focusing solely on this compound derivatives for antihypertensive and antiarrhythmic activities were not prominent in the search results, the broader classes of indole and indazole analogues have been reviewed for their antihypertensive activity. researchgate.net

The indazole ring is a versatile structure that has been incorporated into compounds with a wide range of biological activities, including antihypertensive properties. researchgate.net Research on various indazole derivatives has highlighted their potential to act on cardiovascular systems. Similarly, indole derivatives have been identified as having antihypertensive and antiarrhythmic effects. researchgate.net

For instance, a series of 4-amino-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats. nih.gov One of the most active derivatives, alfuzosin, demonstrated high selectivity for peripheral alpha 1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. nih.gov Although not a direct derivative of this compound, this research on a related heterocyclic system showcases a successful approach to developing antihypertensive agents.

The diverse pharmacological profile of indazole derivatives suggests that modifications to the this compound core could lead to compounds with desired cardiovascular activities. researchgate.net Further structure-activity relationship (SAR) studies are necessary to explore the potential of this specific chemical scaffold in the development of new antihypertensive and antiarrhythmic drugs.

Neuropharmacological Applications

Modulation of Neurotransmitter Systems (e.g., Glutamate (B1630785), Serotonin (B10506), Norepinephrine)

Derivatives of this compound have been investigated for their potential to modulate various neurotransmitter systems, which are crucial for brain function and are implicated in a range of neurological and psychiatric disorders. tandfonline.com The indazole core is structurally similar to endogenous molecules like tryptamine-based neurotransmitters, which allows for interaction with central nervous system (CNS) targets. nih.gov

Glutamate System: The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and AMPA receptors, is a key target for neuropharmacological intervention. Indazole derivatives have shown the ability to modulate these receptors, which are critical for synaptic plasticity, learning, and memory. For instance, (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride (B599025) has been studied for its potential to modulate glutamate receptors, with research suggesting it may enhance synaptic plasticity. Some indazole derivatives may act as NMDA receptor antagonists, a mechanism that has been linked to neuroprotective effects against excitotoxicity caused by excessive glutamate levels. The modulation of metabotropic glutamate receptor 4 (mGluR4), which is involved in regulating excitatory and inhibitory neurotransmission, has been implicated in various neurological and psychiatric conditions. tandfonline.com

Serotonin and Norepinephrine (B1679862) Systems: The serotonin (5-HT) and norepinephrine (NE) systems are primary targets for antidepressant medications. mdpi.com Studies on indazole derivatives suggest they can influence these pathways. For example, some indazole derivatives have exhibited antidepressant-like effects in animal models, potentially by modulating serotonin and norepinephrine levels. The serotonin transporter (SERT) and norepinephrine transporter (NET) are key proteins that regulate the synaptic concentrations of these neurotransmitters, and their inhibition is a common mechanism of action for antidepressants. mdpi.com

Dopamine (B1211576) System: The dopamine (DA) system is another important neurotransmitter pathway involved in mood, motivation, and motor control. mdpi.com Some multi-target antidepressant drug candidates have been designed to interact with the dopamine transporter (DAT) in addition to SERT and NET. mdpi.com

The ability of this compound derivatives to interact with multiple neurotransmitter systems highlights their potential for the development of novel treatments for a variety of CNS disorders. tandfonline.commdpi.com

Potential for Migraine and Neuropathic Pain Treatment (CGRP Receptor Antagonism)

A significant area of investigation for this compound derivatives is in the treatment of migraine and neuropathic pain through the antagonism of the calcitonin gene-related peptide (CGRP) receptor. researchgate.netnih.gov CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine, contributing to vasodilation and the transmission of pain signals. nih.goveyewiki.org

Research has shown that small molecule CGRP receptor antagonists can be effective in the acute treatment of migraine attacks. researchgate.netnih.gov A key development in this area involved the investigation of substituted indazole and benzoxazolone amino acids as surrogates for D-tyrosine in CGRP receptor antagonists. researchgate.net Notably, a compound derived from a 7-methylindazole core demonstrated a 30-fold increase in CGRP binding potency compared to its unsubstituted indazole counterpart. researchgate.net This highlights the importance of the 7-methylindazole moiety for potent CGRP receptor antagonism.

A racemic mixture containing this 7-methylindazole derivative showed robust inhibition of CGRP-induced increases in facial blood flow in marmosets, a preclinical model relevant to migraine. researchgate.net The compound also possessed favorable in vitro toxicology profiles and good aqueous solubility. researchgate.net Furthermore, when administered as a nasal spray in rabbits, the active enantiomer was rapidly absorbed and exhibited good intranasal bioavailability. researchgate.net

The development of CGRP receptor antagonists has led to clinical candidates for the treatment of migraine. researchgate.net These antagonists may act both centrally and peripherally to block the signaling of the trigeminovascular pathway, which is activated during a migraine attack. nih.gov The success of CGRP receptor antagonists underscores the potential of this compound derivatives in providing a targeted therapeutic approach for migraine and potentially other pain conditions where CGRP is implicated, such as neuropathic pain. tandfonline.comresearchgate.net

Antidepressant Effects

Derivatives of this compound have shown potential as antidepressant agents. The indazole scaffold is a feature of various compounds with central nervous system activity, including those with antidepressant-like effects. researchgate.net

Studies have suggested that certain indazole derivatives may exert their antidepressant effects by influencing key neurotransmitter systems involved in mood regulation, such as the serotonin and norepinephrine pathways. In animal models, administration of a compound structurally related to this compound has been associated with antidepressant-like behaviors. The mechanism of action is thought to involve the modulation of the glutamatergic system, potentially through NMDA receptor antagonism and AMPA receptor potentiation, which could contribute to both neuroprotective and antidepressant effects.

The development of multi-target antidepressants is a current focus in medicinal chemistry, aiming to improve efficacy and onset of action. mdpi.com Some novel compounds incorporating a 7-azaindole (B17877) moiety, structurally related to indazole, have been designed to have combined effects on serotonin (5-HT1A) and dopamine (D2) receptors, as well as serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. mdpi.com This multi-target approach seeks to address the complex neurobiology of depression more effectively than single-target agents. mdpi.com

Furthermore, research into other imidazole derivatives has identified compounds with antidepressant activity in preclinical models like the tail suspension and forced swimming tests. scispace.com These findings, while not directly on this compound, support the broader potential of the imidazole and indazole chemical classes in the discovery of new antidepressant drugs. scispace.com

Alzheimer's Disease Related Targets (AChE, BuChE, MAO B, amyloid aggregation)

The multifaceted nature of Alzheimer's disease (AD) has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously address several pathological mechanisms. nih.govmdpi.com Derivatives of this compound and related indazole structures are being explored for their potential to interact with key targets in AD, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase B (MAO-B), and the aggregation of amyloid-beta (Aβ) peptides. nih.govsemanticscholar.org

Cholinesterase Inhibition: A primary therapeutic strategy in AD is to increase acetylcholine (B1216132) levels in the brain by inhibiting AChE and BuChE. nih.gov Indazole derivatives have been investigated as potential cholinesterase inhibitors. nih.gov

MAO-B Inhibition: MAO-B is an enzyme that metabolizes neurotransmitters and its activity is elevated in the brains of AD patients, contributing to oxidative stress and Aβ production. nih.govmdpi.com Harmine, a β-carboline alkaloid with a structural resemblance to indazole, and its derivatives have been shown to inhibit MAO-B. nih.gov

Amyloid-β Aggregation Inhibition: The aggregation of Aβ peptides into plaques is a hallmark of AD. semanticscholar.org Compounds that can inhibit this aggregation process are considered promising therapeutic candidates. mdpi.com Some 7-substituted derivatives have demonstrated enhanced activity against Aβ aggregation. nih.gov

In vitro studies on bis(7)-harmine derivatives, which share a substituted heterocyclic core, have revealed potent inhibitory activity against human AChE (hAChE), human MAO-B (hMAO-B), and Aβ1-42 aggregation. nih.gov Molecular docking studies have helped to elucidate the potential binding modes of these compounds within the active sites of their targets. nih.gov

The development of MTDLs based on the indazole scaffold represents a promising approach for the treatment of AD, with the potential to offer a more comprehensive therapeutic effect than single-target drugs. nih.govmdpi.com

Mechanisms of Action at the Molecular Level

The therapeutic potential of this compound derivatives is rooted in their ability to interact with specific biological macromolecules, thereby modulating cellular signaling pathways implicated in various diseases.

A primary mechanism through which this compound derivatives exert their effects is by inhibiting the activity of key enzymes. The indazole core is a versatile scaffold for designing inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. For instance, certain indazole derivatives have demonstrated the ability to inhibit kinases like vascular endothelial growth factor receptor (VEGF-R), fibroblast growth factor receptor (FGF-R), and cyclin-dependent kinases (CDKs). Inhibition of these kinases can disrupt signaling pathways essential for tumor growth and angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Some indazole derivatives have been specifically investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a role in immune suppression. nih.govrsc.org By inhibiting IDO1, these compounds can potentially restore the immune system's ability to recognize and attack cancer cells. rsc.org For example, a series of 6-substituted aminoindazole derivatives were designed as IDO1 inhibitors, with some compounds also exhibiting potent anti-proliferative activity against cancer cell lines. nih.govrsc.org

Beyond enzyme inhibition, derivatives of the parent indazole structure have been developed as selective agonists and antagonists for various receptors. The core structure can be modified to bind to specific receptors, thereby either mimicking the action of an endogenous ligand (agonism) or blocking its effect (antagonism). nih.gov For example, research has been conducted on indazole derivatives as cannabinoid (CB)1 receptor antagonists. google.com Additionally, the development of selective antagonists for adenosine (B11128) receptors, such as A2A and A3, has been a focus, with various heterocyclic compounds, including those with structures related to indazoles, being explored. nih.gov

Certain derivatives containing the indazole moiety have been shown to interact with DNA. The planar aromatic structure of the indazole ring allows it to intercalate between the base pairs of the DNA double helix. mdpi.com This interaction can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant for the development of anticancer agents. mdpi.com

Furthermore, the substituents on the indazole ring can influence the mode and affinity of DNA binding. For instance, the introduction of side chains with cationic groups can enhance interactions with the negatively charged phosphate (B84403) backbone of DNA or the minor groove. mdpi.com Molecular docking studies have been employed to understand the binding modes of indazole derivatives with DNA gyrase, an enzyme crucial for bacterial DNA replication, suggesting a potential mechanism for their antibacterial activity. jmchemsci.com

Enzyme Inhibition and Receptor Agonism/Antagonism

Pharmacological Profile and Preclinical Evaluation

The journey of a this compound derivative from a synthesized compound to a potential therapeutic agent involves rigorous preclinical evaluation, encompassing both in vitro and in vivo studies to determine its biological activity, potency, and selectivity.

In vitro studies are fundamental in the initial assessment of the biological activity of this compound derivatives. These studies typically involve testing the compounds against isolated enzymes, specific receptors, or cultured cell lines. Cytotoxicity assays using various cancer cell lines are commonly performed to evaluate the anti-proliferative potential of these derivatives. nih.gov For instance, a study on 6-substituted aminoindazole derivatives revealed that some compounds exhibited significant cytotoxic effects against human colorectal cancer (HCT116), lung cancer (A549), and stomach cancer (SNU-638) cell lines. nih.govrsc.org

In vivo studies in animal models are the subsequent step to evaluate the efficacy and pharmacological properties of these compounds in a living organism. These studies provide crucial information on how the derivatives affect biological processes such as tumor growth and inflammation in a more complex physiological environment. Animal models have been utilized to assess the impact of indazole derivatives on tumor growth, providing evidence for their potential therapeutic efficacy in oncology.

The potency of a compound is a measure of the concentration at which it produces a specific effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The lower the IC₅₀ or Kᵢ value, the greater the potency of the compound. For example, a potent 6-substituted aminoindazole derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated an IC₅₀ value of 0.4 ± 0.3 μM against the HCT116 cancer cell line. nih.govrsc.org

Selectivity refers to a compound's ability to interact with a specific target (e.g., a particular enzyme or receptor subtype) over others. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects. The selectivity of indazole derivatives is often evaluated by comparing their activity against a panel of related enzymes or receptors. For instance, one study highlighted a compound that showed a 29.6-fold selectivity against the HCT116 cancer cell line compared to a normal cell line (MRC5), indicating a favorable therapeutic window. nih.gov

The following table summarizes the biological activity of selected indazole derivatives from various studies.

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | 0.4 ± 0.3 μM | nih.govrsc.org |

| Compound 39 | MDA-MB-231 | 1.7 ± 1.1 μM | nih.gov |

| Compound 39 | A549 | 2.8 ± 1.3 μM | nih.gov |

| Compound 39 | SNU-638 | 1.8 ± 1.4 μM | nih.gov |

| Compound 22 | HCT116 | 2.5 ± 1.6 μM | nih.gov |

| 1H-indazole derivative 107 | EGFR L858R/T790M | 0.07 μM | mdpi.com |

| 1H-indazole derivative 109 | EGFR T790M | 5.3 nM | mdpi.com |

| 1H-indazole derivative 109 | EGFR | 8.3 nM | mdpi.com |

The data clearly indicates that substitutions on the indazole ring significantly influence the potency and selectivity of these compounds, highlighting the importance of structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Advanced Analytical and Characterization Techniques in Indazole Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating mixtures and assessing the purity of a compound. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in the analysis of organic molecules. acs.orgacs.org

For 7-Amino-2-methylindazole, a reverse-phase HPLC method could be developed to determine its purity. sielc.com In this technique, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The presence of impurities would be indicated by additional peaks in the chromatogram. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be quantified. doi.org Different chromatographic conditions can be explored to achieve optimal separation from any potential starting materials or byproducts. mdpi.com

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org For indazole derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. wiley.comrsc.org

To perform an X-ray crystallographic analysis of this compound, a suitable single crystal of the compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The data from the diffraction pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This provides an unambiguous confirmation of the molecular structure and connectivity. Furthermore, the crystallographic data reveals how the molecules pack together in the crystal lattice, including any hydrogen bonding interactions involving the amino group and the nitrogen atoms of the indazole ring. tandfonline.com

Future Perspectives and Challenges in 7 Amino 2 Methylindazole Research

Development of Next-Generation Indazole-Based Therapeutics

The evolution of indazole-based drug candidates hinges on strategic molecular modifications to enhance potency, selectivity, and pharmacokinetic profiles. The core structure of 7-amino-2-methylindazole serves as a foundational template for creating advanced derivatives. Research efforts are geared towards modifying this scaffold to improve target engagement and metabolic stability. For instance, the introduction of specific functional groups can potentiate biological effects by orders of magnitude, primarily by enhancing cellular uptake and nuclear accumulation. nih.gov

A significant challenge in drug development is overcoming resistance mechanisms and improving the therapeutic index. nih.govacs.org For indazole derivatives, this involves designing molecules that are not only potent against their intended target but also exhibit minimal off-target effects. One approach is the development of compounds that can overcome resistance to existing therapies, such as certain types of chemotherapy. acs.org Another promising avenue is the creation of theranostic agents, where the indazole scaffold is integrated into a larger molecular system that combines therapeutic action with diagnostic imaging capabilities. acs.org

The following table summarizes examples of how modifications to the core indazole structure can lead to next-generation therapeutic properties.

| Modification Strategy | Therapeutic Goal | Example/Rationale | Reference(s) |

| Aryl Group Introduction | Enhance cellular uptake and potency | Adding an aryl group to the linker of related heterocyclic oligomers significantly increased biological activity. | nih.gov |

| Substitution Pattern Alteration | Improve target binding and selectivity | Altering substituents on the indazole ring can fine-tune interactions within the ATP-binding pockets of kinases. | |

| Bioisosteric Replacement | Increase metabolic stability | The indazole ring itself is a bioisostere of purine (B94841), offering greater stability compared to other heterocycles like imidazole (B134444) or indole (B1671886). | nih.gov |

| Combination with Metals | Create novel anticancer agents | Ruthenium(II) complexes incorporating various ligands have shown promise against cisplatin-resistant cell lines. | acs.org |

Exploration of New Biological Targets and Disease Indications

While indazole derivatives have been extensively studied as kinase inhibitors for oncology, future research aims to broaden their therapeutic applications by identifying new biological targets and disease indications. nih.govacs.org The structural similarity of the indazole nucleus to tryptophan makes it a prime candidate for targeting enzymes involved in amino acid metabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.govrsc.org

Recent studies on related amino-indazole isomers have revealed potential in neurodegenerative diseases. For example, 6-amino-1-methyl-indazole was found to exert a neuroprotective effect in models of Parkinson's disease by inhibiting the hyperphosphorylation of tau protein. nih.gov This finding suggests that this compound and its derivatives could be investigated for similar effects and for other tauopathies. Furthermore, the modulation of neurotransmitter systems, particularly glutamate (B1630785) receptors, presents another frontier for indazole-based compounds in treating neurological and psychiatric disorders.

The table below outlines known and potential new targets for indazole-based compounds.

| Biological Target Class | Specific Target Example | Associated Disease Indication | Reference(s) |

| Protein Kinases | Tyrosine Kinases | Cancer | acs.org |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer (Immunotherapy) | nih.govrsc.org |

| Neurotransmitter Receptors | Glutamate Receptors | Neurological Disorders, Depression | |

| Microtubule-Associated Proteins | Tau Protein (inhibition of hyperphosphorylation) | Parkinson's Disease, Alzheimer's Disease | nih.gov |

| Viral Enzymes | APOBEC3 (A3) Enzymes | HIV-1, Cancer | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

AI/ML algorithms can predict a molecule's biological activity, pharmacokinetic properties, and potential toxicity before it is ever synthesized, thereby reducing the time and cost associated with drug discovery. researchgate.netnih.gov These predictive models are becoming integral to early-stage drug discovery pipelines. nih.gov The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, for example, is actively developing data-driven tools to streamline the synthesis phase of new molecular entities. nih.gov For this compound, this means AI could be used to design derivatives with optimal binding to a specific target, while simultaneously predicting their synthetic accessibility.

Key applications of AI and ML in indazole research are highlighted in the table below.

| AI/ML Application | Description | Impact on Indazole Research | Reference(s) |

| Generative Chemistry | Algorithms (e.g., RNNs, GANs) create novel molecular structures with desired properties. | De novo design of new this compound derivatives with enhanced potency and selectivity. | nih.govacs.org |

| Predictive Modeling | ML models predict ADME/PK profiles, bioactivity, and toxicity from chemical structure. | Prioritization of candidate molecules for synthesis, reducing failure rates in preclinical development. | researchgate.netnih.gov |

| Computer-Aided Synthesis Planning (CASP) | AI tools predict viable synthetic routes for target molecules. | Accelerates the "make" phase of the DMTA cycle for complex indazole derivatives. | nih.gov |